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molecular formula C22H31NO3 B001027 Oxybutynin CAS No. 5633-20-5

Oxybutynin

Cat. No. B001027
M. Wt: 357.5 g/mol
InChI Key: XIQVNETUBQGFHX-UHFFFAOYSA-N
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Patent
US08920392B2

Procedure details

The above composition was prepared by mixing the alcohol, oxybutynin chloride and glycerin in a jacketed mixer for about 5 minutes. The KLUCEL® HF was slowly added while continuing to mix. The water and sodium hydroxide solution are added to obtain a pH of about 6. After all ingredients were added, the mixing continued for 1.5 to 3 hours. The temperature of the mixer was maintained between 15-35° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:12])[CH2:4][CH3:5].Cl.[OH-].[Na+]>OCC(CO)O>[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:12])[CH2:4][CH3:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above composition was prepared
ADDITION
Type
ADDITION
Details
The KLUCEL® HF was slowly added
ADDITION
Type
ADDITION
Details
to mix
CUSTOM
Type
CUSTOM
Details
to obtain a pH of about 6
ADDITION
Type
ADDITION
Details
After all ingredients were added

Outcomes

Product
Details
Reaction Time
2.25 (± 0.75) h
Name
Type
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08920392B2

Procedure details

The above composition was prepared by mixing the alcohol, oxybutynin chloride and glycerin in a jacketed mixer for about 5 minutes. The KLUCEL® HF was slowly added while continuing to mix. The water and sodium hydroxide solution are added to obtain a pH of about 6. After all ingredients were added, the mixing continued for 1.5 to 3 hours. The temperature of the mixer was maintained between 15-35° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:12])[CH2:4][CH3:5].Cl.[OH-].[Na+]>OCC(CO)O>[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:12])[CH2:4][CH3:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above composition was prepared
ADDITION
Type
ADDITION
Details
The KLUCEL® HF was slowly added
ADDITION
Type
ADDITION
Details
to mix
CUSTOM
Type
CUSTOM
Details
to obtain a pH of about 6
ADDITION
Type
ADDITION
Details
After all ingredients were added

Outcomes

Product
Details
Reaction Time
2.25 (± 0.75) h
Name
Type
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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